H-Asp(otbu)-NH2 hcl

Description

Properties

IUPAC Name |

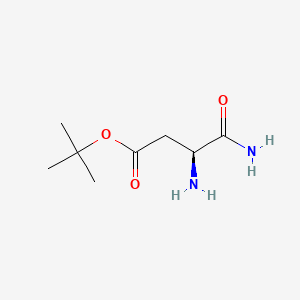

tert-butyl (3S)-3,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-6(11)4-5(9)7(10)12/h5H,4,9H2,1-3H3,(H2,10,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLAXUQCLAYCPA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(otbu)-NH2 hcl typically involves the esterification of L-asparagine with tert-butyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under mild conditions. The general reaction scheme is as follows:

L-asparagine+tert-butyl alcohol→tert-butyl L-alpha-asparaginate+water

Industrial Production Methods

Industrial production of this compound follows similar principles but is optimized for higher yields and purity. This often involves the use of advanced purification techniques, such as crystallization and chromatography, to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl L-alpha-asparaginate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield L-asparagine and tert-butyl alcohol.

Transesterification: The ester group can be exchanged with another alcohol under acidic or basic conditions.

Oxidation and Reduction: The amino and carboxyl groups can participate in redox reactions, although these are less common for this compound.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Transesterification: Requires an alcohol and an acid or base catalyst.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

Hydrolysis: L-asparagine and tert-butyl alcohol.

Transesterification: A new ester and the corresponding alcohol.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

H-Asp(otbu)-NH2·HCl is predominantly used in SPPS due to its stability and ease of handling. The otbu (tert-butyl) protecting group allows for selective deprotection during peptide assembly without compromising the integrity of other functional groups. This method is essential for synthesizing complex peptides with specific sequences necessary for biological activity.

- Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of cyclic peptides, H-Asp(otbu)-NH2·HCl was coupled with other amino acids to create cyclic structures that exhibited enhanced biological activities compared to their linear counterparts. The use of H-Asp(otbu)-NH2·HCl facilitated the formation of stable cyclic bonds, which are crucial for the functionality of many peptide hormones and drugs .

Drug Development

Design of Therapeutic Agents

The incorporation of H-Asp(otbu)-NH2·HCl into drug candidates has been explored extensively. Its application in creating peptide-based drugs is particularly noteworthy, as peptides often exhibit high specificity and potency against biological targets.

- Example: Anticancer Peptides

Research has demonstrated that peptides synthesized using H-Asp(otbu)-NH2·HCl can selectively target cancer cells while sparing normal cells. These peptides were designed to disrupt cellular processes in cancerous cells, leading to apoptosis. The effectiveness of these peptides was validated through various assays, showing promising results in preclinical studies .

Bioconjugation Techniques

Electroactive Polymer-Peptide Conjugates

Recent advancements have seen H-Asp(otbu)-NH2·HCl being employed in the synthesis of electroactive polymer-peptide conjugates. These conjugates are designed for applications in biointerfaces, enhancing cell adhesion and promoting tissue regeneration.

- Study Findings

In a study investigating electroactive surfaces created from these conjugates, it was found that the inclusion of H-Asp(otbu)-NH2·HCl significantly improved cell viability and adhesion properties. This suggests its potential use in developing biomaterials for regenerative medicine .

Analytical Applications

Characterization Techniques

The use of H-Asp(otbu)-NH2·HCl extends to analytical chemistry, where it serves as a standard or reference compound in various chromatographic techniques. Its distinct properties allow researchers to develop robust methods for analyzing complex mixtures.

- Application: High-Performance Liquid Chromatography (HPLC)

HPLC methods utilizing H-Asp(otbu)-NH2·HCl have been established for the quantification of peptide purity and composition. The retention times and peak characteristics provide valuable data for optimizing synthesis protocols and ensuring product quality .

Mechanism of Action

The mechanism of action of H-Asp(otbu)-NH2 hcl is primarily related to its interaction with enzymes and other proteins. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. For example, it may inhibit the activity of asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartate and ammonia.

Comparison with Similar Compounds

Key Physicochemical Properties (from ):

| Property | Value |

|---|---|

| CAS Number | 92786-68-0 |

| Molecular Formula | C₈H₁₆N₂O₃·HCl |

| Molecular Weight | 224.64 g/mol (calculated)* |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Topological PSA | 95.4 Ų |

| Rotatable Bonds | 5 |

*Note: The molecular weight reported in (24.69 g/mol) is inconsistent with the formula; the calculated value is 224.64 g/mol .

This compound is employed in solid-phase peptide synthesis (SPPS) to introduce aspartic acid residues with acid-labile side-chain protection, enabling selective deprotection during peptide assembly .

Comparison with Similar Compounds

Protected aspartic acid derivatives vary in protecting groups, solubility, and applications. Below is a detailed comparison:

Table 1: Comparison of Key Aspartic Acid Derivatives

| Compound | Protecting Groups | Molecular Weight (g/mol) | Deprotection Method | Solubility | Application |

|---|---|---|---|---|---|

| H-Asp(OtBu)-NH₂·HCl | Side-chain: OtBu | 224.64 | TFA (acidolysis) | DMSO, DMF | C-terminal amide peptides |

| Boc-Asp(OtBu)-OH | α-amine: Boc; Side-chain: OtBu | 293.76 | TFA (Boc) + Acid (OtBu) | Organic solvents | Standard SPPS coupling |

| H-Asp(OBzl)-NH₂·HCl | Side-chain: Benzyl (OBzl) | 258.72 | Hydrogenation/HF | DCM, DMF | Acid-stable environments |

| Fmoc-Asp(OtBu)-OH | α-amine: Fmoc; Side-chain: OtBu | 383.42 | Base (Fmoc) + Acid (OtBu) | DMF, DMA | Fmoc-based SPPS |

Key Findings:

Protection Stability :

- The tert-butyl group in H-Asp(OtBu)-NH₂·HCl is cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), making it ideal for Fmoc-based SPPS where base-labile Fmoc is removed with piperidine .

- In contrast, benzyl (OBzl) -protected derivatives require harsher methods like hydrogenation or hydrofluoric acid (HF), limiting their compatibility with acid-sensitive peptides .

Solubility and Reactivity :

- H-Asp(OtBu)-NH₂·HCl’s HCl salt enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for coupling reactions .

- Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH are more lipophilic due to Boc/Fmoc groups, reducing solubility in aqueous systems but improving compatibility with organic solvents .

Applications :

- H-Asp(OtBu)-NH₂·HCl is specialized for synthesizing C-terminal amide peptides , a common motif in bioactive peptides (e.g., hormones) .

- Boc-/Fmoc-Asp(OtBu)-OH are general-purpose building blocks for internal aspartic acid residues, offering orthogonal protection for stepwise synthesis .

Research and Practical Considerations

- Deprotection Efficiency : The tert-butyl group in H-Asp(OtBu)-NH₂·HCl is removed with >95% efficiency using TFA, whereas benzyl groups require longer reaction times and pose safety risks .

- Cost and Accessibility : Tert-butyl-protected derivatives are cost-effective compared to Fmoc/Boc variants, which require additional synthetic steps .

Biological Activity

H-Asp(otbu)-NH2 HCl, a derivative of aspartic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (OtBu) protecting group on the side chain of aspartic acid, which influences its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts, particularly in drug design and development.

- Molecular Formula : C8H16N2O3

- Molecular Weight : 188.23 g/mol

- CAS Number : 4125-93-3

- Density : 1.2 g/cm³

- Boiling Point : 297.8 °C

Synthesis

The synthesis of this compound typically involves the protection of the amino group followed by the introduction of the tert-butoxycarbonyl group. Various methods have been documented, including solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides containing this amino acid derivative .

Antioxidant Properties

Research indicates that derivatives of aspartic acid, including H-Asp(otbu)-NH2, exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases .

Hepatoprotection

H-Asp(otbu)-NH2 has been studied for its hepatoprotective effects. It has shown efficacy in suppressing inflammatory responses in liver tissues during acute injury models. This suggests that it may play a role in liver health and could be explored as a therapeutic agent for liver diseases .

Neuroprotective Effects

Studies have indicated that aspartic acid derivatives can influence neurotransmitter systems, potentially offering neuroprotective benefits. The modulation of glutamate receptors by H-Asp(otbu)-NH2 may contribute to its protective effects against neurodegenerative conditions .

Case Studies

The biological activities of H-Asp(otbu)-NH2 are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : By regulating cytokine production and inflammasome activity, H-Asp(otbu)-NH2 helps mitigate inflammatory responses.

- Neurotransmitter Modulation : Its interaction with glutamate receptors suggests a pathway for neuroprotection through modulation of excitatory neurotransmission.

Q & A

Q. Table 1: Representative Synthesis Data

| Step | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Coupling | HATU/DIPEA, DMF, 2 h | 91% (after HPLC) | |

| Deprotection | 20% piperidine/DMF | >95% efficiency | |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 78–85% recovery |

Advanced: How can coupling efficiency be optimized for sterically hindered residues like Asp(OtBu)?

Methodological Answer:

Optimization strategies include:

- Double Coupling : Repeat coupling steps with fresh reagents to overcome steric hindrance .

- Extended Reaction Time : Increase coupling time to 3–4 hours at 25°C .

- Alternative Activators : Replace HATU with PyBOP or COMU for improved kinetics .

- Solvent Additives : Add 0.1 M HOAt to DMF to enhance amino acid solubility .

- Real-Time Monitoring : Use Kaiser test or FT-IR to confirm complete coupling before proceeding .

Critical Analysis : Contradictions in reported yields (e.g., 78% vs. 91% in ) may arise from resin type, activator choice, or purification thresholds. Validate protocols with LC-MS and adjust based on empirical data .

Basic: Which analytical techniques are essential for characterizing H-Asp(OtBu)-NH₂ HCl?

Methodological Answer:

- Purity Assessment : HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 214 nm .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify tert-butyl protection (δ ~1.3 ppm for OtBu) .

- Mass Spectrometry : ESI-MS (calculated [M+H]⁺ = 303.3; observed ±0.5 Da) .

- Chirality : Chiral HPLC or CD spectroscopy to confirm absence of racemization .

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameters | Acceptable Criteria |

|---|---|---|

| HPLC | Retention time, peak symmetry | ≥95% purity |

| ESI-MS | Mass accuracy | ±0.5 Da |

| ¹H NMR | Integration of OtBu signals | 9H (3 × CH₃ groups) |

Advanced: How should researchers address contradictions in tert-butyl deprotection efficiency across studies?

Methodological Answer:

Deprotection inconsistencies may stem from:

- Acid Sensitivity : Asp(OtBu) is prone to partial cleavage under mild TFA conditions. Use 95% TFA with scavengers (TIS, H₂O) for ≥2 hours .

- Side Reactions : Tert-butyl carbamate formation under basic conditions. Monitor with LC-MS after neutralization .

- Batch Variability : Validate TFA lot-to-lot purity via titration or NMR .

Q. Experimental Design :

Compare deprotection times (1–4 hours) using TFA/TIS/H₂O.

Quantify free amine via TNBS assay .

Cross-validate with MALDI-TOF to detect incomplete deprotection .

Basic: What storage conditions ensure H-Asp(OtBu)-NH₂ HCl stability?

Methodological Answer:

- Solid State : Store at −20°C under argon; desiccate to prevent hydrolysis of tert-butyl groups .

- Solution Stability : Prepare fresh solutions in DMF or DMSO; avoid aqueous buffers (pH >7) to minimize ester hydrolysis .

- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can computational modeling aid in predicting H-Asp(OtBu)-NH₂ HCl reactivity?

Methodological Answer:

- DFT Calculations : Model tert-butyl group steric effects on coupling rates using Gaussian or ORCA .

- MD Simulations : Predict solubility in DMF vs. NMP using GROMACS .

- Data Integration : Cross-reference computational predictions with empirical coupling yields to refine force fields .

Reproducibility Note : Deposit simulation parameters in repositories like Zenodo and cite datasets per FAIR principles .

Basic: What safety protocols are critical when handling H-Asp(OtBu)-NH₂ HCl?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for TFA handling .

- Waste Disposal : Neutralize TFA with 10% NaOH before disposal .

- Spill Management : Absorb solids with vermiculite; rinse liquid spills with copious water .

Advanced: How do ionic radii of counterions (e.g., Cl⁻ vs. TFA⁻) influence crystallization?

Methodological Answer:

- Ionic Radius Effects : Cl⁻ (1.81 Å) vs. TFA⁻ (2.3 Å) alters lattice packing. Shannon’s revised ionic radii tables guide counterion selection for crystal engineering .

- Crystallization Screens : Use 24-well vapor diffusion plates with PEGs of varying ionic radii .

- XRD Validation : Compare unit cell parameters (e.g., Cl⁻ salts yield smaller unit cells than TFA⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.